

Application Notes and Protocols for Studying Tumor Metastasis with ONO-8430506

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Compound of Interest

Compound Name: ONO-8430506

Cat. No.: B10831979

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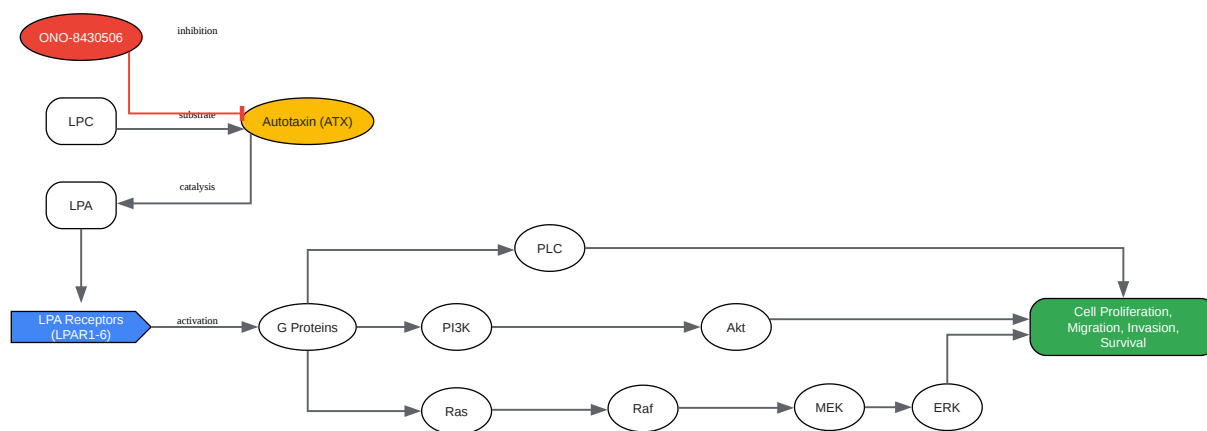
For Researchers, Scientists, and Drug Development Professionals

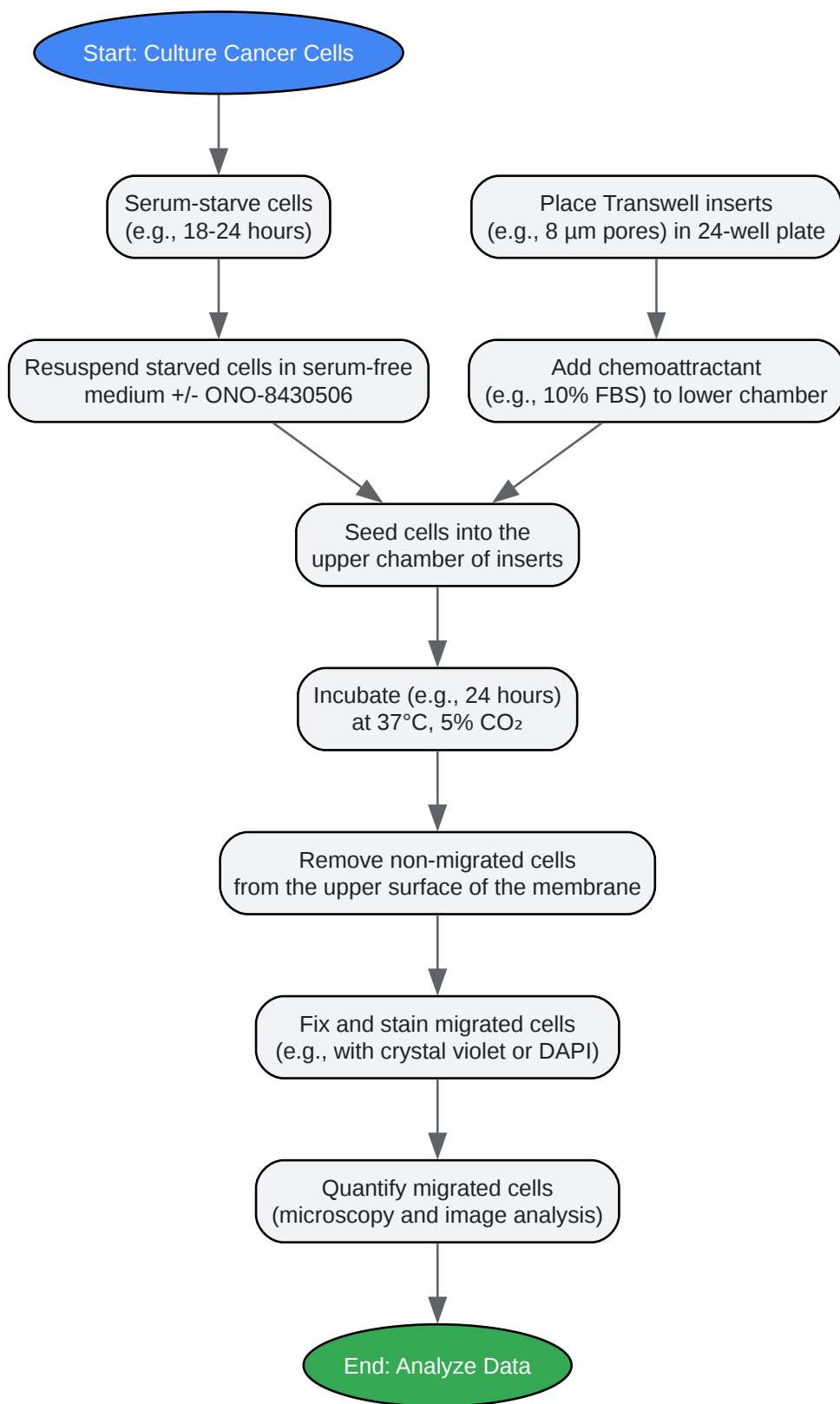
Introduction

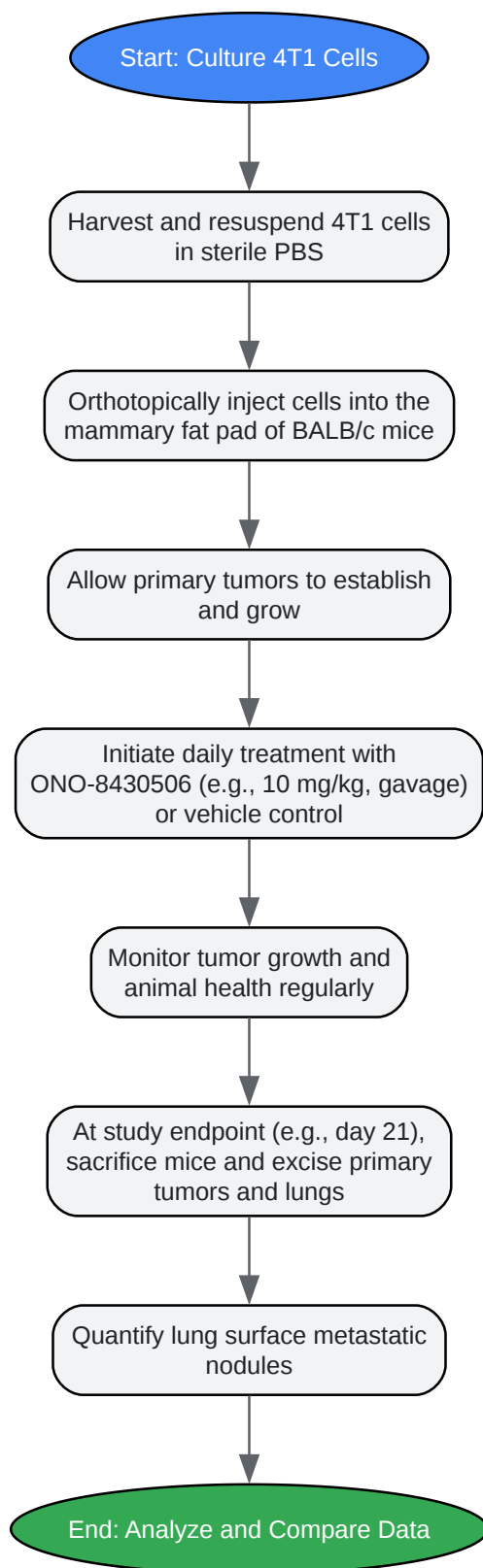
ONO-8430506 is a potent and orally bioavailable inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).^{[1][2][3][4]} The autotaxin-LPA signaling axis plays a critical role in cancer progression by promoting tumor cell proliferation, survival, migration, and invasion, all of which are hallmarks of metastasis.^{[5][6][7][8]} Aberrant expression of ATX and LPA receptors is observed in numerous cancers, making this pathway a compelling target for anti-cancer therapeutics.^{[6][9]} **ONO-8430506** has demonstrated significant anti-metastatic effects in preclinical models, particularly in breast cancer, and has been shown to enhance the efficacy of conventional chemotherapies such as paclitaxel.^{[1][2]} These application notes provide detailed protocols for utilizing **ONO-8430506** to investigate its anti-metastatic properties in both in vitro and in vivo settings.

Mechanism of Action

ONO-8430506 exerts its anti-metastatic effects by inhibiting the enzymatic activity of autotaxin. ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA.^{[5][6]} LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of cancer cells, activating downstream signaling pathways that drive metastatic processes.^[7] These pathways include the PI3K/Akt and MAPK/ERK pathways, which are central regulators of cell growth, survival, and motility.^[5] By blocking ATX, **ONO-8430506** reduces the production of LPA, thereby attenuating the pro-metastatic signaling cascade.







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